molecular formula C14H20N2O B15190678 Siduron, cis- CAS No. 19123-57-0

Siduron, cis-

Cat. No.: B15190678
CAS No.: 19123-57-0
M. Wt: 232.32 g/mol
InChI Key: JXVIIQLNUPXOII-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siduron, cis- is a selective pre-emergence herbicide primarily used to control grass weeds such as Digitaria species. It is known for its low aqueous solubility and volatility, making it moderately mobile with a high potential to leach into groundwater. Siduron is persistent in both soil and water systems and has relatively low mammalian toxicity. It is classified as an irritant and is moderately toxic to fish, algae, and honeybees .

Preparation Methods

Siduron, cis- can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form the corresponding urea derivative. This reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired cis-isomer of Siduron .

Industrial production methods for Siduron, cis- involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .

Chemical Reactions Analysis

Siduron, cis- undergoes various chemical reactions, including:

    Oxidation: Siduron can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include the corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction of Siduron can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are the corresponding amines.

    Substitution: Siduron can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes .

Scientific Research Applications

Siduron, cis- has several scientific research applications, including:

Mechanism of Action

Siduron, cis- exerts its herbicidal effects by inhibiting the growth of grass weeds. It interferes with the synthesis of essential proteins and enzymes required for cell division and growth. The molecular targets of Siduron include key enzymes involved in the biosynthesis of amino acids and nucleotides. By disrupting these pathways, Siduron effectively prevents the germination and growth of grass weeds .

Comparison with Similar Compounds

Siduron, cis- can be compared with other similar herbicides such as:

    Diuron: Another urea-based herbicide used for controlling a wide range of weeds. Unlike Siduron, Diuron is used in both agricultural and non-agricultural settings.

    Linuron: Similar to Siduron, Linuron is used as a pre-emergence herbicide but has a broader spectrum of activity against both grass and broadleaf weeds.

    Chlorotoluron: A selective herbicide used to control grass and broadleaf weeds in cereal crops.

Siduron, cis- is unique in its specific use for controlling grass weeds in non-agricultural settings and its relatively low toxicity to non-target organisms .

Properties

CAS No.

19123-57-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(1S,2R)-2-methylcyclohexyl]-3-phenylurea

InChI

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13+/m1/s1

InChI Key

JXVIIQLNUPXOII-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.